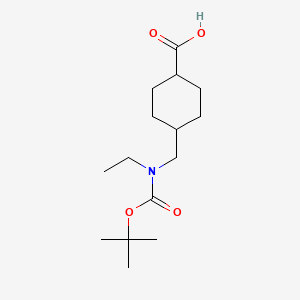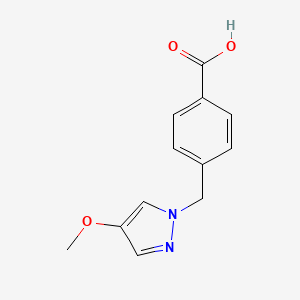![molecular formula C9H18ClNO B1414313 (4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride CAS No. 2108850-14-0](/img/structure/B1414313.png)
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride
描述
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride is a chemical compound with the molecular formula C9H18ClNO. It is a derivative of bicyclo[2.2.2]octane, a bicyclic structure that provides a rigid framework, making it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with bicyclo[2.2.2]octane.
Functionalization: Introduction of an amino group at the 4-position and a hydroxymethyl group at the 1-position.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Bulk Synthesis: Large-scale functionalization of bicyclo[2.2.2]octane.
Purification: Use of crystallization or other purification techniques to obtain the pure compound.
Quality Control: Ensuring the compound meets industrial standards for purity and consistency.
化学反应分析
Types of Reactions
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The amino group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of (4-Carboxybicyclo[2.2.2]octan-1-yl)methanol.
Reduction: Formation of (4-Aminobicyclo[2.2.2]octan-1-yl)methane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. The amino and hydroxymethyl groups can form hydrogen bonds and other interactions with target molecules, influencing their function.
相似化合物的比较
Similar Compounds
(4-Aminobicyclo[2.2.2]octan-2-yl)methanol: Similar structure but with the amino group at the 2-position.
(4-Aminobicyclo[2.2.2]octan-1-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
(4-Aminobicyclo[2.2.2]octan-1-yl)propane: Similar structure but with a propane group instead of methanol.
Uniqueness
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride is unique due to its specific substitution pattern, which provides distinct chemical and biological properties. The combination of the bicyclic framework with the amino and hydroxymethyl groups makes it a versatile compound for various applications.
属性
IUPAC Name |
(4-amino-1-bicyclo[2.2.2]octanyl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-9-4-1-8(7-11,2-5-9)3-6-9;/h11H,1-7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYDJOAKGIWFSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Hexanoic acid, 6-[[5-[(3aR,6S,6aS)-hexahydro-2-oxothieno[3,4-d]oxazol-6-yl]-1-oxopentyl]amino]-](/img/structure/B1414230.png)
![Pentanoic acid, 5-[[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]-5-oxo-](/img/structure/B1414233.png)
![2-Pyrrolidinecarboxamide, N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (2S)-](/img/structure/B1414234.png)
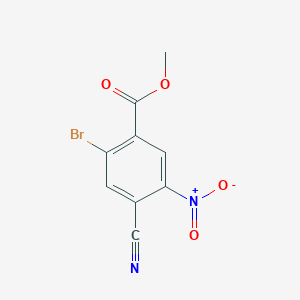
![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-3-ethyl-3H-benzooxazol-2-one](/img/structure/B1414236.png)
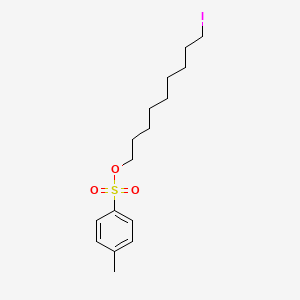
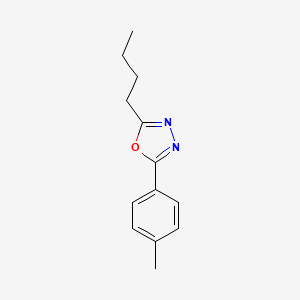
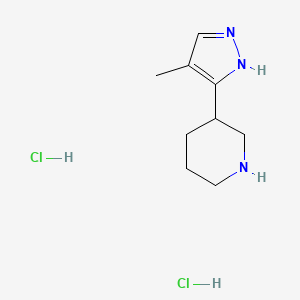
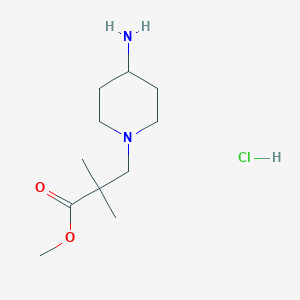
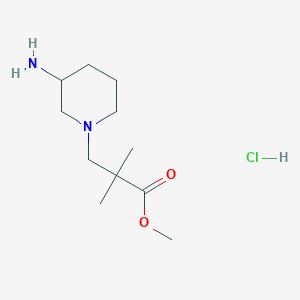
![3-Piperidin-3-yl-1h-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1414245.png)
